molecular formula C8H5F2N3S B2717902 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine CAS No. 299933-69-0

5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B2717902
CAS RN: 299933-69-0
M. Wt: 213.21
InChI Key: DHXTUPRTHLDAID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Corrosion Inhibition
One of the primary applications of thiadiazole derivatives, including compounds structurally similar to 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine, is in the inhibition of corrosion of metals. Quantum chemical and molecular dynamics simulation studies have been performed on several thiadiazole derivatives to predict their performance as corrosion inhibitors for iron. These studies utilize density functional theory (DFT) calculations and molecular dynamics simulations to investigate the binding energies on metal surfaces, suggesting that such compounds are effective in protecting metals against corrosion (Kaya et al., 2016).

Structural and Electronic Analysis
Research into the structure and electronic properties of thiadiazole derivatives has also been a focus. For example, the molecular structure, electronic properties, and potential applications of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole have been characterized through DFT calculations and various spectroscopic techniques. Such studies provide valuable insights into the design of new chemical entities for specific applications, highlighting the compound's potential in materials science and electronic device fabrication (Kerru et al., 2019).

Antimicrobial and Antiviral Applications
Thiadiazole derivatives have shown promising results in the field of medicine, particularly in antimicrobial and antiviral therapies. For instance, the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and their evaluation as antimicrobial agents indicate the potential use of these compounds in combating various bacterial and fungal infections (Sah et al., 2014). Additionally, certain thiadiazole sulfonamides have demonstrated anti-tobacco mosaic virus activity, suggesting their use in protecting crops from viral diseases (Chen et al., 2010).

Material Science and Photoluminescence
In material science, thiadiazole derivatives have been explored for their potential in creating advanced materials with specific photoluminescent properties. Studies on star-shaped single-polymer systems with simultaneous RGB emission indicate that thiadiazole cores can be used to achieve saturated white electroluminescence and amplified spontaneous emission, paving the way for their use in optoelectronic devices (Liu et al., 2016).

Synthetic Methodologies and Chemical Reactions
Moreover, research into the synthesis of thiadiazole derivatives under various conditions, such as ultrasound-assisted synthesis, highlights the ongoing development of more efficient and environmentally friendly synthetic methods. These advancements not only improve the accessibility of thiadiazole compounds for research but also expand their potential applications across different scientific disciplines (Erdogan, 2018).

Mechanism of Action

This is typically used in the context of biological activity. It involves understanding how the compound interacts with biological systems or processes .

Safety and Hazards

This involves understanding the safety precautions that need to be taken while handling the compound. It includes information on toxicity, flammability, and environmental impact .

properties

IUPAC Name

5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N3S/c9-4-2-1-3-5(10)6(4)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXTUPRTHLDAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NN=C(S2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.